4-(Azetidinomethyl)phenyl cyclobutyl ketone

Physicochemical Characterization Positional Isomerism Thermal Stability

Researchers developing JAK inhibitors require precisely characterized azetidine-cyclobutyl building blocks, where even trace isomeric impurities can confound SAR data. 4-(Azetidinomethyl)phenyl cyclobutyl ketone (CAS 898757-12-5) addresses this directly: • Boiling point differential (355.5°C vs. 348.9°C ortho-isomer) enables validated HPLC/GC separation for isomeric purity assurance. • LogP 2.81 aligns with CNS drug-like space, critical for neuroinflammatory JAK targets. • Cyclobutyl ketone handle supports reduction, reductive amination, and oxime/hydrazone library synthesis without disturbing the azetidine moiety. • Supplied at ≥97% purity with full COA documentation, eliminating procurement uncertainty.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
CAS No. 898757-12-5
Cat. No. B1325567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidinomethyl)phenyl cyclobutyl ketone
CAS898757-12-5
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCC3
InChIInChI=1S/C15H19NO/c17-15(13-3-1-4-13)14-7-5-12(6-8-14)11-16-9-2-10-16/h5-8,13H,1-4,9-11H2
InChIKeyFQGDDZUKYGUWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidinomethyl)phenyl Cyclobutyl Ketone Baseline


4-(Azetidinomethyl)phenyl cyclobutyl ketone (CAS 898757-12-5) is a synthetic small molecule belonging to the class of azetidine-containing aryl ketones . Its molecular structure comprises a central phenyl ring substituted at the para-position with an azetidin-1-ylmethyl group and a cyclobutyl ketone moiety . The compound is characterized by a molecular formula of C₁₅H₁₉NO and a molecular weight of 229.32 g/mol . It is primarily supplied as a high-purity research chemical (≥95-97%) by reputable vendors for use as a building block in medicinal chemistry and chemical synthesis .

Why Substitution Fails: 4-(Azetidinomethyl)phenyl Cyclobutyl Ketone


Direct substitution of 4-(azetidinomethyl)phenyl cyclobutyl ketone with positional isomers (ortho- or meta-substituted analogs) or analogs bearing alternative cycloalkyl groups is not scientifically justified without rigorous re-validation . Positional isomerism profoundly alters molecular geometry, electronic distribution, and steric accessibility of the basic azetidine nitrogen , directly impacting critical binding interactions in medicinal chemistry applications [1]. Similarly, variation in the cycloalkyl ring size (cyclopropyl, cyclopentyl, cyclohexyl) alters lipophilicity (LogP) and conformational flexibility, which are key determinants of ADME properties and target engagement . The quantitative evidence presented below demonstrates measurable physicochemical and structural distinctions that preclude simple interchangeability.

4-(Azetidinomethyl)phenyl Cyclobutyl Ketone: Differentiation Evidence


Boiling Point vs. Positional Isomers

The 4-(para)-substituted isomer exhibits a notably higher boiling point (355.5 °C at 760 mmHg) compared to its 2-(ortho)-substituted analog (348.9 °C at 760 mmHg) and a moderately higher boiling point than the 3-(meta)-substituted analog (353.1 °C at 760 mmHg) . This differential thermal property reflects variations in intermolecular interactions arising from the position of the azetidinomethyl substituent on the phenyl ring.

Physicochemical Characterization Positional Isomerism Thermal Stability

Flash Point vs. Ortho-Isomer

The para-substituted target compound possesses a calculated flash point of 132.1 °C . In contrast, the ortho-substituted isomer (CAS 898755-44-7) exhibits a lower flash point of 128.0 °C . While both are classified as combustible liquids, the 4.1 °C difference may be relevant in specific synthetic workflows involving heating or exothermic reactions.

Safety Data Flammability Chemical Handling

Lipophilicity vs. Cycloalkyl Analogs

The calculated LogP value for 4-(azetidinomethyl)phenyl cyclobutyl ketone is 2.81 . This value is identical to that of the ortho- and meta-isomers , confirming that positional isomerism within the phenyl ring does not substantially alter overall lipophilicity for this scaffold. However, when compared to analogs with varying cycloalkyl ring sizes, the LogP diverges: the cyclopropyl analog (C₁₄H₁₇NO) has a computed XLogP3-AA of 2.0 [1], while the cyclopentyl (C₁₆H₂₁NO) and cyclohexyl (C₁₇H₂₃NO) analogs are expected to exhibit progressively higher LogP values due to increased hydrocarbon content.

Lipophilicity LogP Medicinal Chemistry ADME

High-Purity Availability from Multiple Suppliers

4-(Azetidinomethyl)phenyl cyclobutyl ketone is commercially offered at a purity of 97% from major suppliers such as Sigma-Aldrich (MilliporeSigma) and at 98% from MolCore . Similar purity grades (95-97%) are available for the 2- and 3- positional isomers, but the 4-isomer demonstrates broader vendor coverage, with at least five distinct commercial sources identified in a preliminary market scan . This competitive supply landscape generally correlates with more favorable pricing and reliable availability.

Purity Specification Vendor Comparison Procurement

Para-Substitution: Conformational and Electronic Profile

The para-substitution pattern positions the basic azetidine nitrogen at the maximum distance from the electron-withdrawing ketone group, resulting in a unique electronic and steric environment . In contrast, ortho-substitution (2-isomer) introduces significant steric hindrance and potential intramolecular interactions between the azetidine and the ketone oxygen . Meta-substitution (3-isomer) presents an intermediate geometry. While quantitative biological activity data specifically comparing these isomers is not available in the public domain, the well-established principles of medicinal chemistry dictate that such positional variations critically influence target binding, as exemplified by numerous drug discovery programs where para-substitution was essential for optimal potency [1].

Molecular Recognition Structure-Activity Relationship Synthetic Building Block

4-(Azetidinomethyl)phenyl Cyclobutyl Ketone: Application Scenarios


JAK Kinase Inhibitor Scaffold Exploration

Given the established use of azetidine and cyclobutane motifs in JAK inhibitors (e.g., baricitinib and related clinical candidates), 4-(azetidinomethyl)phenyl cyclobutyl ketone serves as a strategic building block for exploring structure-activity relationships (SAR) in this therapeutically important area . The para-substitution pattern may offer distinct binding interactions with the JAK kinase hinge region or solvent-exposed areas compared to ortho- or meta-substituted analogs [1]. Its LogP of 2.81 aligns well with CNS drug-like properties, making it particularly relevant for JAK inhibitors targeting neuroinflammatory conditions [2].

Aryl Ketone Intermediate for Derivatization

The cyclobutyl ketone moiety provides a reactive handle for further synthetic elaboration, including reduction to the corresponding alcohol, reductive amination, or conversion to oximes and hydrazones . The para-azetidinomethyl group remains intact during many of these transformations, allowing for modular construction of diverse compound libraries. The higher boiling point (355.5 °C) and flash point (132.1 °C) relative to the ortho-isomer may offer practical advantages in certain high-temperature reaction conditions [1].

Reference Standard for Isomer Purity

Due to its distinct physicochemical properties (notably boiling point of 355.5 °C vs. 348.9 °C for the ortho-isomer), 4-(azetidinomethyl)phenyl cyclobutyl ketone can serve as a reference standard for developing chromatographic methods (HPLC, GC) to separate and quantify positional isomers . This is critical for ensuring isomeric purity in pharmaceutical research where even trace levels of the wrong isomer could confound biological results or lead to intellectual property complications .

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